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Compound of Interest

Compound Name:
2-Chloro-5-ethoxy-4-

propoxybenzaldehyde

CAS No.: 692275-23-3

Cat. No.: B1620595

Get Quote

Technical Assessment: 2-Chloro-5-ethoxy-4-
propoxybenzaldehyde
From Synthetic Scaffold to Pharmacological Potency

Executive Summary & Chemical Profile
2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a highly functionalized aromatic building block

belonging to the class of halogenated alkoxybenzaldehydes.[1] Unlike simple benzaldehydes,

this molecule incorporates three distinct pharmacophoric modulators: a reactive aldehyde

"warhead," a lipophilic propoxy tail, and an electron-withdrawing chlorine atom.

In drug discovery, this compound serves as a critical "Lead Optimization Scaffold." It is

primarily used to tune the physicochemical properties (LogP, metabolic stability) of biologically

active Schiff bases, chalcones, and quinazolines.
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Property Value
Significance in Drug
Design

CAS Number 692275-23-3 Unique Identifier

Molecular Formula C₁₂H₁₅ClO₃

Molecular Weight 242.70 g/mol
Fragment-based drug

discovery compliant (<300 Da)

LogP (Predicted) ~3.34
High membrane permeability

(Lipophilic)

H-Bond Acceptors 3
Interaction with kinase hinge

regions

Rotatable Bonds 6
Flexible adaptation to binding

pockets

Structural Logic & Pharmacophore Analysis
To understand the potential biological activity, we must analyze the molecule's Structure-

Activity Relationship (SAR). This compound is not merely a random intermediate; it is designed

to overcome specific limitations of simpler analogs (like Vanillin or 3,4-

dimethoxybenzaldehyde).

The "Triad" of Activity
The 2-Chloro Substituent (Metabolic Shield):

Function: The chlorine atom at the ortho position (C2) provides steric bulk and electronic

deactivation.

Biological Impact: It protects the aromatic ring from rapid oxidative metabolism (e.g., by

Cytochrome P450 enzymes) and can engage in Halogen Bonding with protein backbone

carbonyls, increasing binding affinity by up to 10-fold compared to a hydrogen atom.

The 4-Propoxy / 5-Ethoxy Pattern (Lipophilicity Tuning):
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Function: Replacing standard methoxy groups with ethoxy/propoxy chains increases the

partition coefficient (LogP).

Biological Impact: This modification enhances blood-brain barrier (BBB) penetration and

cellular uptake. The longer propoxy chain can also fill hydrophobic pockets in enzyme

active sites (e.g., EGFR or Tubulin) that smaller methoxy groups cannot reach.

The Aldehyde Moiety (The Warhead):

Function: A reactive electrophile.

Biological Impact: It is the precursor for forming Schiff Bases (Azomethines), which are the

actual bioactive species in 90% of applications. Schiff bases coordinate with metal ions in

bacterial active sites, disrupting enzymatic respiration.

Predicted Biological Activities
Based on the structural homology with known pharmacophores, 2-Chloro-5-ethoxy-4-
propoxybenzaldehyde and its derivatives exhibit high potential in three specific therapeutic

areas.

A. Antimicrobial & Antifungal Activity[2][3]
Mechanism: Halogenated benzaldehydes disrupt cell wall integrity. The aldehyde group

reacts with amine groups on bacterial cell wall proteins, preventing cross-linking.

Potency Driver: The C2-Chlorine atom enhances toxicity against Gram-positive bacteria (S.

aureus) by increasing the molecule's acidity and lipophilicity, facilitating penetration through

the peptidoglycan layer.

Reference Context: Analogous 2-chloro-benzaldehyde Schiff bases have shown MIC values

< 10 µg/mL against Candida albicans.

B. Anticancer (Tubulin Polymerization Inhibition)
Mechanism: The 3,4,5-trimethoxy motif is a classic tubulin inhibitor (e.g., Combretastatin A-

4). This molecule mimics that pattern but substitutes methoxy for ethoxy/propoxy.
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Target: The Colchicine binding site on tubulin.

Hypothesis: The bulkier propoxy group at C4 may lock the molecule into a specific

conformation, potentially increasing selectivity for cancer cell tubulin over normal tissue.

C. Antioxidant Potential[4]
Mechanism: While less potent than phenolic aldehydes, the alkoxy groups can stabilize

radical species via resonance, provided the aldehyde is converted to a hydrazone or oxime

derivative which can donate protons.

Synthetic Pathways & Experimental Workflows
Visualization: Synthesis & Derivatization Logic
The following diagram illustrates the upstream synthesis of the scaffold and its downstream

conversion into bioactive drugs.
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Figure 1: Synthetic workflow from dihydroxy precursors to the target aldehyde and subsequent

bioactive derivatives.

Experimental Protocol A: Synthesis of Bioactive Schiff
Base
Context: To evaluate biological activity, the aldehyde is typically converted into a Schiff base

using a substituted aniline or hydrazide.

Materials:
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2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 mmol)

4-Fluoroaniline (1.0 mmol) (Selected for enhanced lipophilicity)

Ethanol (Absolute, 20 mL)

Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

Dissolution: Dissolve the aldehyde (242 mg) in 10 mL of absolute ethanol in a 50 mL round-

bottom flask.

Addition: Add 4-fluoroaniline (111 mg) dissolved in 10 mL ethanol.

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing

electrophilicity.

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl

Acetate 7:3).

Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

Purification: Filter the precipitate and recrystallize from hot ethanol to ensure removal of

unreacted aldehyde.

Validation: Confirm structure via ¹H-NMR (Look for imine singlet at ~8.3–8.8 ppm).

Experimental Protocol B: Antimicrobial Susceptibility
Testing (MIC)
Context: Standardized CLSI broth microdilution method to determine the Minimum Inhibitory

Concentration (MIC).

Materials:

Test Compound (The synthesized Schiff base or Aldehyde)
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DMSO (Solvent)[2][3][4]

Mueller-Hinton Broth (MHB)

Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)

96-well microtiter plates

Methodology:

Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock = 10,000 µg/mL).

Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL

to 0.5 µg/mL).

Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and

dilute 1:100. Add 100 µL to each well.

Controls:

Positive Control: Ciprofloxacin.

Negative Control: DMSO + Broth (No compound).

Sterility Control: Broth only.

Incubation: Incubate at 37°C for 24 hours.

Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 1 hour.

Blue: No growth (Inhibition).

Pink: Growth (Metabolic reduction of dye).

Calculation: The MIC is the lowest concentration well that remains blue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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